Cas no 15732-85-1 (2,2-dimethyl-4-phenylbutan-1-ol)

2,2-Dimethyl-4-phenylbutan-1-ol is a branched-chain primary alcohol featuring a phenyl substituent, offering a unique combination of steric hindrance and aromatic functionality. Its structure, characterized by the tert-butyl group adjacent to the hydroxyl, enhances stability and influences reactivity in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals, where controlled steric and electronic properties are critical. The phenyl group provides opportunities for further functionalization, while the hindered alcohol moiety can be leveraged for selective reactions. Its well-defined molecular architecture makes it valuable for studies on steric effects and reaction mechanisms.
2,2-dimethyl-4-phenylbutan-1-ol structure
15732-85-1 structure
Product Name:2,2-dimethyl-4-phenylbutan-1-ol
CAS No:15732-85-1
MF:C12H18O
MW:178.270723819733
CID:5461323
PubChem ID:59141048
Update Time:2025-11-02

2,2-dimethyl-4-phenylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanol, β,β-dimethyl-
    • 2,2-dimethyl-4-phenylbutan-1-ol
    • 15732-85-1
    • SCHEMBL13545891
    • AKOS040813407
    • F2147-6423
    • EN300-1869548
    • 2,2-dimethyl-4-phenyl-butan-1-ol
    • CVZHOLRERXMXAY-UHFFFAOYSA-N
    • Inchi: 1S/C12H18O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3
    • InChI Key: CVZHOLRERXMXAY-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 178.135765193g/mol
  • Monoisotopic Mass: 178.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 2,2-dimethyl-4-phenylbutan-1-ol

Comprehensive Guide to 2,2-dimethyl-4-phenylbutan-1-ol (CAS No. 15732-85-1): Properties, Applications, and Market Insights

2,2-dimethyl-4-phenylbutan-1-ol (CAS No. 15732-85-1) is a versatile organic compound with a unique molecular structure that makes it valuable in various industrial and research applications. This tertiary alcohol features a phenyl group and a branched alkyl chain, contributing to its distinct chemical and physical properties. In this article, we delve into the characteristics, uses, and emerging trends surrounding this compound, addressing common queries such as "What is 2,2-dimethyl-4-phenylbutan-1-ol used for?" and "How is 2,2-dimethyl-4-phenylbutan-1-ol synthesized?".

The molecular formula of 2,2-dimethyl-4-phenylbutan-1-ol is C12H18O, with a molecular weight of 178.27 g/mol. Its structure consists of a phenyl ring attached to a butanol backbone with two methyl groups at the second carbon position. This configuration imparts moderate hydrophobicity, making it soluble in organic solvents like ethanol and acetone but poorly soluble in water. Researchers often inquire about "solubility of 2,2-dimethyl-4-phenylbutan-1-ol" and "boiling point of 2,2-dimethyl-4-phenylbutan-1-ol", which typically ranges between 250-260°C at standard pressure.

In the fragrance and flavor industry, 2,2-dimethyl-4-phenylbutan-1-ol serves as a key intermediate for synthesizing aromatic compounds. Its mild, slightly floral odor profile makes it suitable for creating sophisticated scent compositions. Recent trends show growing interest in "sustainable fragrance ingredients", positioning this compound as a candidate for green chemistry applications due to its potential for biocatalytic production methods.

The pharmaceutical sector utilizes 15732-85-1 as a building block for drug development. Its structural features allow for diverse chemical modifications, addressing search queries like "pharmaceutical applications of 2,2-dimethyl-4-phenylbutan-1-ol". Current research explores its derivatives as potential precursors for central nervous system (CNS) drugs, particularly in neurological disorder treatments, aligning with the trending focus on "neuroprotective compounds" in medicinal chemistry.

Material science applications of 2,2-dimethyl-4-phenylbutan-1-ol include its use as a monomer or modifier in polymer synthesis. The compound's bulky substituents can influence polymer chain packing and thermal properties, making it relevant for searches about "specialty polymer additives". With increasing demand for "high-performance materials", this alcohol finds niche applications in creating advanced composites with tailored characteristics.

Synthetic approaches to 2,2-dimethyl-4-phenylbutan-1-ol typically involve Grignard reactions or hydroformylation of appropriate precursors. Modern research focuses on optimizing these processes for better atom economy and reduced environmental impact, responding to industry demands for "green synthesis methods". Analytical techniques like GC-MS and NMR are commonly employed for purity verification, addressing quality control concerns in industrial applications.

The global market for 2,2-dimethyl-4-phenylbutan-1-ol shows steady growth, driven by its diverse applications. Market analysts frequently search for "2,2-dimethyl-4-phenylbutan-1-ol suppliers" and "pricing trends for 15732-85-1". Regional production hubs have emerged in North America, Europe, and Asia, with manufacturers focusing on scaling up production while maintaining high purity standards to meet pharmaceutical-grade requirements.

Safety considerations for handling 2,2-dimethyl-4-phenylbutan-1-ol include standard organic compound precautions. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended. This addresses common safety-related searches such as "2,2-dimethyl-4-phenylbutan-1-ol MSDS" and "handling precautions for 15732-85-1".

Future research directions for 2,2-dimethyl-4-phenylbutan-1-ol include exploring its potential in catalysis and asymmetric synthesis. The compound's chiral centers make it interesting for "chiral auxiliary applications", a hot topic in synthetic chemistry. Additionally, its derivatives are being investigated for biological activity, particularly in antimicrobial formulations, responding to growing concerns about antibiotic resistance.

For researchers and industry professionals seeking detailed technical information, 2,2-dimethyl-4-phenylbutan-1-ol (CAS 15732-85-1) continues to offer numerous possibilities. Its balanced properties between aromatic and aliphatic characteristics make it a valuable tool in organic synthesis, while its commercial availability supports various industrial applications. As sustainable chemistry gains prominence, innovative applications of this compound are likely to emerge in coming years.

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